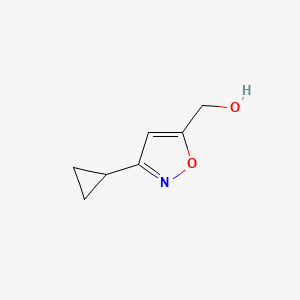
N-((5-bromopyridin-3-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives like “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has been studied extensively. For instance, a study published in Scientific Reports demonstrated the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method showed promise for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” is represented by the formula C8H11BrN2. The average mass of the molecule is 201.064 Da .Physical And Chemical Properties Analysis
“N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has a molecular weight of 229.12 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Compounds like N-((5-bromopyridin-3-yl)methyl)propan-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value .
2. Development of Pharmaceuticals N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from compounds like N-((5-bromopyridin-3-yl)methyl)propan-2-amine, have received great attention in recent years due to their varied medicinal applications .
3. Synthesis of Polycyclic Azaarenes 2-Amino-5-bromopyridine, a related compound, has been used in the synthesis of polycyclic azaarenes . It’s plausible that N-((5-bromopyridin-3-yl)methyl)propan-2-amine could be used in a similar manner.
4. Potential Treatment of Type II Diabetes Mellitus Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds, which could potentially be synthesized from N-((5-bromopyridin-3-yl)methyl)propan-2-amine, have been studied for their potential in the treatment of type II diabetes mellitus .
5. Synthesis of Various Organic Compounds N-((5-bromopyridin-3-yl)methyl)propan-2-amine, being a brominated pyridine derivative, could potentially be used in the synthesis of a wide range of organic compounds, as suggested by the various compounds listed on Sigma-Aldrich’s website .
6. Research and Development in Organic Chemistry Given its structure, N-((5-bromopyridin-3-yl)methyl)propan-2-amine could be used in research and development in organic chemistry, particularly in the study of reactions involving brominated pyridine derivatives .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKVOAQAZHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655640 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)propan-2-amine | |
CAS RN |
104290-49-5 |
Source


|
| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)



![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)







![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)